2-[(4-methylphenyl)sulfonyl]-3-(1-naphthyl)acrylonitrile
Overview
Description
2-[(4-methylphenyl)sulfonyl]-3-(1-naphthyl)acrylonitrile is a useful research compound. Its molecular formula is C20H15NO2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.08234989 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Metastasis Inhibition
Sulfonyl acrylonitriles, closely related to the specified compound, have been investigated for their potential in inhibiting cancer metastasis. A study focused on synthesizing analogs to enhance efficacy and pharmaceutical properties against intra-abdominal cancer spread in murine models. These analogs have shown promising results in inhibiting ovarian and pancreatic cancer spread and metastasis, indicating potential clinical applications as an adjunct to surgical cancer resection (Shen et al., 2015).
Polymeric Nanoparticles and Composites
Another application involves the synthesis of soft polymeric nanoparticles and composites with tunable properties, including positive and negative charges, for potential use in drug delivery systems. These systems were synthesized using acrylonitrile-based cores and acrylamide derivative-based shells, indicating the versatility of acrylonitrile derivatives in creating targeted drug delivery vehicles (Sahiner & Ilgin, 2010).
Synthetic Chemistry and Material Science
The compound and its related chemicals have found applications in synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules. For instance, vinyl sulfones, closely related to the query compound, have been applied in the synthesis of pyrazoles, demonstrating the compound's utility in constructing heterocyclic compounds with potential pharmacological activities (Vasin et al., 2015).
Polymer Science
In polymer science, derivatives of acrylonitrile and sulfone groups have been explored for their potential in creating advanced materials. For example, polymeric sulfoxides have been prepared and utilized as phase transfer catalysts, indicating the role of sulfone and acrylonitrile derivatives in facilitating chemical transformations (Kondo et al., 1985).
Environmental Applications
Research has also focused on environmental applications, such as the removal of aromatic sulfonates from wastewater using recyclable polymers. This application underscores the importance of sulfonyl acrylonitrile derivatives in developing materials for environmental remediation and pollution control (Pan et al., 2008).
Properties
IUPAC Name |
(Z)-2-(4-methylphenyl)sulfonyl-3-naphthalen-1-ylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c1-15-9-11-18(12-10-15)24(22,23)19(14-21)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-13H,1H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKAYKLWPDKVQT-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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